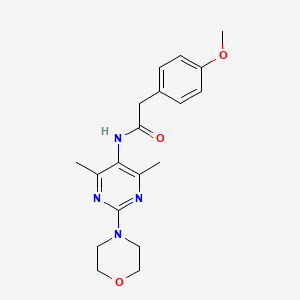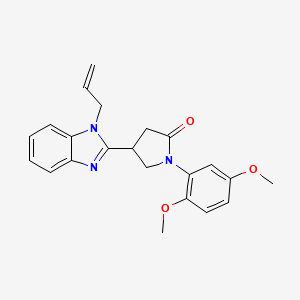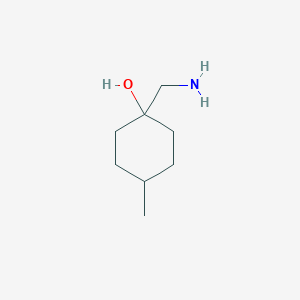![molecular formula C19H22N6O2S B2368394 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-59-0](/img/structure/B2368394.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms and are known to display a range of pharmacological effects .
Synthesis Analysis
The synthesis of such compounds often involves a series of chemical reactions. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “this compound” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, a Michael addition-type reaction was proposed for the detection of the formed products .Physical And Chemical Properties Analysis
Pyrimidines are generally soluble in water and are weaker bases than pyridine . The specific physical and chemical properties of “this compound” would require more specific information or experimental data for accurate determination.Scientific Research Applications
Heterocyclic Synthesis and Novel Derivatives
- A study by Ho and Suen (2013) focused on synthesizing novel compounds incorporating a pyrimidine moiety, which is structurally related to the compound . These compounds were synthesized through intramolecular cyclization involving similar molecular structures (Ho & Suen, 2013).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds, including pyrimidine derivatives, demonstrating significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Antiviral Activity
- Hebishy, Salama, and Elgemeie (2020) reported the synthesis of benzamide-based pyrazoles and their derivatives, showing notable antiavian influenza virus activity. This suggests the potential application of similar structures in antiviral therapies (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Properties
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, which exhibited anticancer and anti-5-lipoxygenase activities. This study underscores the significance of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).
Biological Activity of Pyrimidine Ribonucleosides
- Petrie et al. (1985) explored various pyrazolopyrimidine ribonucleosides, evaluating their biological activities. Their research contributes to the understanding of the bioactivity of pyrimidine-based structures (Petrie et al., 1985).
Synthesis of Heterocyclic Compounds
- Almazroa, Elnagdi, and El‐Din (2004) discussed the synthesis of azolopyrimidines and related compounds, providing insights into the chemical properties and synthesis methods of pyrimidine derivatives (Almazroa et al., 2004).
Analgesic Activity of Pyrazoles and Triazoles
- Saad, Osman, and Moustafa (2011) investigated the analgesic activity of new pyrazoles and triazoles, highlighting the medicinal applications of these heterocyclic compounds (Saad et al., 2011).
Mechanism of Action
Future Directions
Pyrimidine derivatives have shown potential in various therapeutic applications, including as anti-tubercular agents , making them a promising area for future research. Further studies could focus on optimizing the synthesis process, exploring their mechanism of action, and evaluating their safety and efficacy in preclinical and clinical trials.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-28-19-22-16(24-9-11-27-12-10-24)15-13-21-25(17(15)23-19)8-7-20-18(26)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUBKHKIRVFQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)


![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)


![2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2368325.png)

![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
